molecular formula C14H11ClN2O3S B1295405 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide CAS No. 62292-40-4

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

Cat. No. B1295405
CAS RN: 62292-40-4
M. Wt: 322.8 g/mol
InChI Key: HWYNUMYCJOJYRE-UHFFFAOYSA-N
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Description

The compound "2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide" is a chlorinated acetamide with a nitrophenylthio substituent. This type of compound is part of a broader class of chloroacetamides that have been extensively studied due to their interesting structural properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of chloroacetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . Similarly, other chloroacetamides have been synthesized from corresponding aniline derivatives and acyl chlorides, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of chloroacetamides is characterized by the presence of an amide group attached to a chlorinated carbon atom. X-ray crystallography has been used to determine the crystal structures of various chloroacetamides, revealing details such as intramolecular hydrogen bonding and the orientation of substituents around the phenyl ring . For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding with the S(6) motif and several intermolecular C–H⋯O interactions .

Chemical Reactions Analysis

Chloroacetamides can participate in various chemical reactions due to the reactivity of the amide group and the presence of substituents that can influence the compound's chemical behavior. For example, the synthesis of new AB-type monomers for polybenzimidazoles involved an S_NAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . The reactivity of the amide group and the influence of electron-withdrawing or electron-donating substituents on the phenyl ring can lead to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamides, such as solubility, melting point, and optical properties, are influenced by the nature of the substituents on the phenyl ring. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects depending on the polarity of the solvent . The presence of strong electron-withdrawing groups, such as nitro groups, can significantly affect bond distances and angles within the molecule .

Scientific Research Applications

Molecular Structure and Conformation

The compound's molecular structure is similar to various acetanilides, including 2-chloro-N-(4-methylphenyl)acetamide, and 2-chloro-N-(4-nitrophenyl)acetamide. It's noted for its distinct N—H bond conformation, which plays a role in its geometric and intermolecular bonding properties, contributing to its potential applications in molecular science and crystallography (Gowda et al., 2007).

Chemical Synthesis and Monomers for Polymers

The compound is integral in the synthesis of AB-type monomers for polybenzimidazoles. Its reaction with other chemical agents leads to compounds that have been utilized for developing novel monomers, indicating its significance in polymer chemistry and material science (Begunov & Valyaeva, 2015).

Anticancer, Anti-Inflammatory, and Analgesic Properties

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide derivatives exhibit potential as anticancer, anti-inflammatory, and analgesic agents. A particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown promising results in combating breast cancer, neuroblastoma, and pain, which highlights the compound's therapeutic potential (Rani et al., 2014).

Anticancer Activity of Thiazole Derivatives

The thiazole derivatives of this compound, particularly those synthesized by reacting with mercapto derivatives, have been studied for their anticancer activities, showing selectivity and efficacy against certain cancer cell lines, such as human lung adenocarcinoma cells (Evren et al., 2019).

Antibacterial Applications

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, has shown significant potential against Klebsiella pneumoniae. The presence of the chloro atom in the molecule improves its antibacterial activity, making it a candidate for developing new antibacterial drugs (Cordeiro et al., 2020).

Future Directions

The future directions for research on 2-Chloro-N-(4-nitrophenyl)acetamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its safety and hazards. Additionally, its potential uses in various fields such as medicine could be explored further .

properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNUMYCJOJYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977857
Record name 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

CAS RN

62292-40-4
Record name Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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